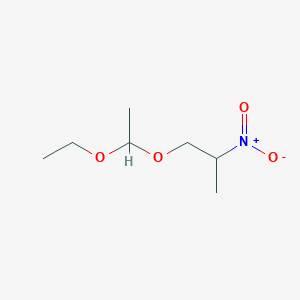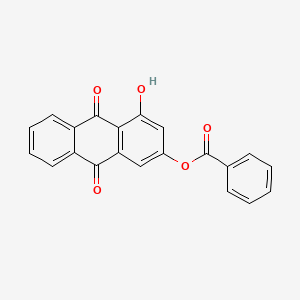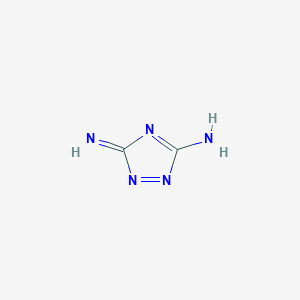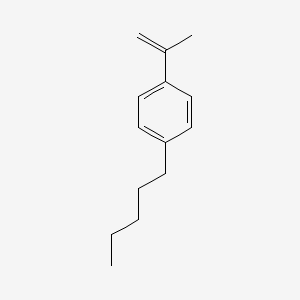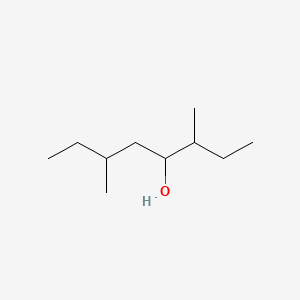propanedioate CAS No. 64298-16-4](/img/structure/B14486103.png)
Diethyl [2-(1,3-dioxolan-2-yl)ethyl](ethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate is an organic compound with the molecular formula C12H20O6. . This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures the formation of stable cyclic acetals.
Industrial Production Methods
In industrial settings, the production of diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also incorporate advanced techniques for the removal of by-products and purification of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, hydrogenation with nickel or rhodium catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring provides stability against nucleophiles and bases, allowing for selective reactions to occur without affecting the protected carbonyl group . The compound can be deprotected under acidic conditions, regenerating the original carbonyl compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A similar compound with the molecular formula C7H12O4, used in the malonic ester synthesis.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Another dioxolane derivative used in flavors and fragrances.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: A related compound with applications in organic synthesis.
Uniqueness
Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate is unique due to its specific structure, which combines the properties of a dioxolane ring with a malonate ester. This combination provides enhanced stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
64298-16-4 |
|---|---|
Molekularformel |
C14H24O6 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
diethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]-2-ethylpropanedioate |
InChI |
InChI=1S/C14H24O6/c1-4-14(12(15)17-5-2,13(16)18-6-3)8-7-11-19-9-10-20-11/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
IWHJDYVZGYKGQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC1OCCO1)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


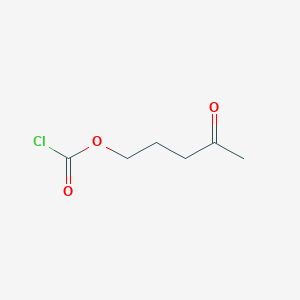
![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)

![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)
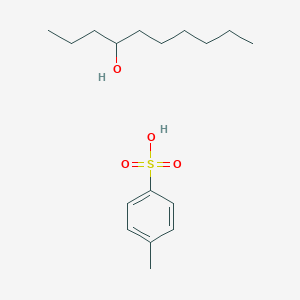
![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
